

A Comparative Analysis of Steric Effects: Bimesityl vs. Triphenylphosphine

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Compound of Interest

Compound Name: *Bimesityl*

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In the landscape of chemical synthesis and catalysis, understanding the steric influence of molecular components is paramount for predicting reaction outcomes, optimizing catalyst performance, and designing novel molecular architectures. This guide provides a detailed comparison of the steric properties of **bimesityl** and triphenylphosphine, two bulky substituents frequently encountered in organic and organometallic chemistry. While both are known for their significant steric hindrance, they exert their influence in different chemical contexts.

Triphenylphosphine is a ubiquitous ligand in coordination chemistry, and its steric bulk is a key determinant of the reactivity of the metal centers to which it is coordinated. **Bimesityl**, a sterically hindered biaryl compound, is often used to study the effects of steric congestion on molecular conformation and reactivity in organic systems.

This comparison will delve into the quantitative measures of their steric bulk, detail the experimental protocols for these measurements, and provide a visual representation of the concepts and workflows involved.

Quantitative Comparison of Steric Parameters

The steric bulk of a molecule can be quantified using several parameters. For ligands like triphenylphosphine, the most common metrics are the Tolman cone angle (θ) and the percent buried volume (%V_{bur}). The Tolman cone angle provides a measure of the solid angle occupied by a ligand at a defined metal-ligand distance. The percent buried volume offers a more nuanced view by calculating the percentage of the volume of a sphere around the metal center that is occupied by the ligand.

For non-ligand molecules like **bimesityl**, these parameters are not directly applicable. Instead, its steric influence is often discussed in the context of rotational barriers and non-bonded interactions. However, computational methods can provide valuable insights into its steric profile through calculations of molecular volume and surface area.

Parameter	Bimesityl	Triphenylphosphine
Tolman Cone Angle (θ)	Not Applicable	145° ^{[1][2]}
Percent Buried Volume (%Vbur)	Not Applicable	~29.5% (calculated for Au(I) complexes)

Experimental Protocols

Determination of Tolman Cone Angle (for Triphenylphosphine)

The Tolman cone angle is a concept introduced by Chadwick A. Tolman and was originally determined from measurements of physical models of nickel-phosphine complexes.^[3] Modern approaches often utilize crystallographic data or computational modeling.

Methodology using X-ray Crystallography:

- **Crystal Structure Determination:** Obtain a high-quality single crystal of a metal complex containing the triphenylphosphine ligand, for example, a tetrahedral nickel complex.^[3]
- **Data Collection:** Collect X-ray diffraction data from the crystal.
- **Structure Refinement:** Solve and refine the crystal structure to obtain the precise atomic coordinates of the metal center, the phosphorus atom, and all atoms of the phenyl groups.
- **Measurement of Metal-Phosphorus Bond Length:** Determine the bond length between the metal and the phosphorus atom (M-P). For the original Tolman scale, a standard Ni-P bond length of 2.28 Å was used.^[4]
- **Identification of Outermost Atoms:** Identify the hydrogen atoms on the periphery of the phenyl groups.

- Calculation of the Cone Angle: The cone angle is defined as the apex angle of a cone, centered on the metal atom, which just encloses the van der Waals radii of all atoms of the ligand.[3] Computationally, this can be done by calculating the angle from the metal to the outermost hydrogen atoms of the phenyl rings, considering their van der Waals radii. For asymmetrical ligands, the half-angles of each substituent are averaged and then doubled.[3]

Determination of Percent Buried Volume (%Vbur) (for Triphenylphosphine)

The percent buried volume (%Vbur) is a more recent and often more accurate measure of a ligand's steric bulk, developed by Nolan and Cavallo.[5] It is typically calculated using computational methods based on crystallographic data.

Computational Methodology:

- Obtain Atomic Coordinates: Start with the atomic coordinates of a metal-triphenylphosphine complex from X-ray crystallography or a computationally optimized geometry.
- Define the Sphere: Center a sphere of a defined radius (typically 3.5 Å) on the metal atom.[2][6]
- Define the Ligand: Specify which atoms belong to the triphenylphosphine ligand.
- Calculate Ligand Volume within the Sphere: Use specialized software, such as SambVca, to calculate the volume occupied by the van der Waals spheres of the ligand's atoms that fall within the 3.5 Å sphere around the metal.[1][6][7]
- Calculate Percent Buried Volume: The %Vbur is the ratio of the volume occupied by the ligand within the sphere to the total volume of the sphere, expressed as a percentage.[2]

$$\%V_{bur} = (\text{Volume of ligand in sphere} / \text{Total volume of sphere}) \times 100$$

Visualizing Steric Effects and Experimental Workflows

To better understand the concepts discussed, the following diagrams illustrate the logical relationship in comparing the steric effects of **bimesityl** and triphenylphosphine, and the

experimental workflow for determining the percent buried volume.

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